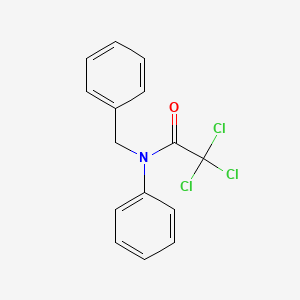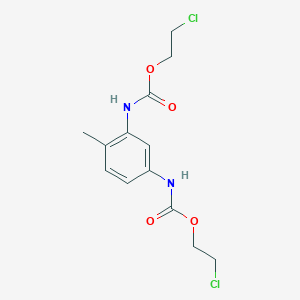![molecular formula C18H19F3N2O B11951391 1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)
1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is an organic compound that features a urea functional group This compound is characterized by the presence of a butyl group attached to a phenyl ring and a trifluoromethyl group attached to another phenyl ring
准备方法
The synthesis of 1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-butylaniline with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.
化学反应分析
1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The presence of functional groups allows for substitution reactions, where specific atoms or groups in the molecule can be replaced with other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The urea group can form hydrogen bonds with specific amino acid residues in proteins, influencing their function and activity.
相似化合物的比较
Similar compounds to 1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea include:
1-(4-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea: Differing by the presence of a chlorine atom instead of a butyl group.
1-(4-Methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea: Differing by the presence of a methyl group instead of a butyl group.
1-(4-Phenyl)-3-[2-(trifluoromethyl)phenyl]urea: Lacking the butyl group entirely.
属性
分子式 |
C18H19F3N2O |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
1-(4-butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C18H19F3N2O/c1-2-3-6-13-9-11-14(12-10-13)22-17(24)23-16-8-5-4-7-15(16)18(19,20)21/h4-5,7-12H,2-3,6H2,1H3,(H2,22,23,24) |
InChI 键 |
ZINZYNKPMUPCIE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-{[4-(benzyloxy)phenyl]sulfonyl}phenoxy)-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B11951326.png)
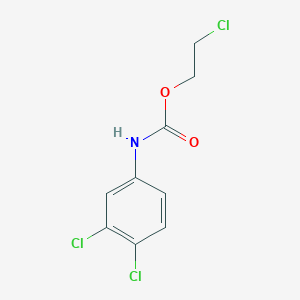
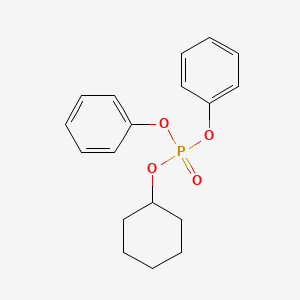
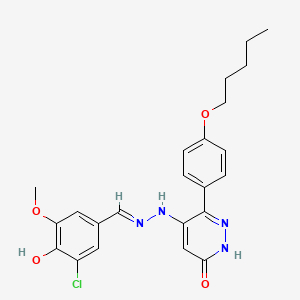

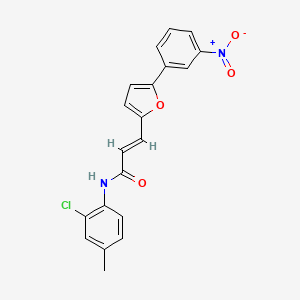

![Tetracyclo[5.3.0.02,6.03,10]decane](/img/structure/B11951376.png)
